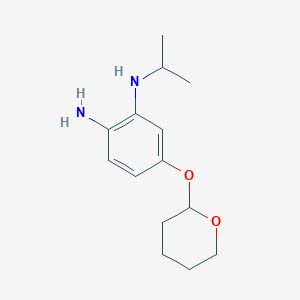
N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine is an organic compound characterized by the presence of an isopropyl group, a tetrahydropyran-2-yloxy group, and a benzene-1,2-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine typically involves multiple steps:
Formation of the Benzene-1,2-diamine Core: This can be achieved through the reduction of nitrobenzene derivatives or via direct amination reactions.
Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Tetrahydropyran-2-yloxy Group: This can be accomplished through etherification reactions, where the hydroxyl group of tetrahydropyran is reacted with the benzene-1,2-diamine core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or tetrahydropyran-2-yloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene-1,2-diamine derivatives.
Scientific Research Applications
N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl and tetrahydropyran-2-yloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The benzene-1,2-diamine core is essential for the compound’s activity, as it can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine: This compound has a trifluoromethyl group instead of the tetrahydropyran-2-yloxy group.
N1-isopropyl-5-(methoxy)benzene-1,2-diamine: This compound has a methoxy group instead of the tetrahydropyran-2-yloxy group.
Uniqueness
N1-isopropyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)-2-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16-13-9-11(6-7-12(13)15)18-14-5-3-4-8-17-14/h6-7,9-10,14,16H,3-5,8,15H2,1-2H3 |
InChI Key |
LHGGXQXVTUFSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)OC2CCCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















